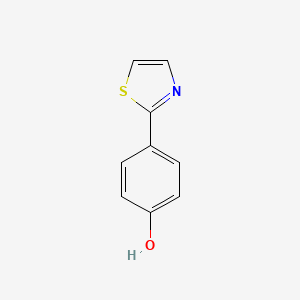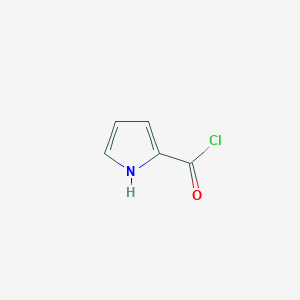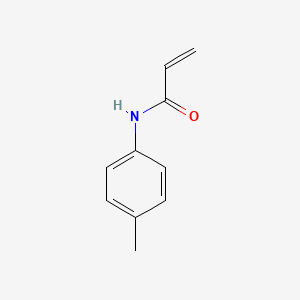
N-(p-tolyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-tolyl)acrylamide:
Mechanism of Action
Target of Action
N-(p-tolyl)acrylamide, also known as n-(4-methylphenyl)prop-2-enamide or p-Acrylotoluidide, primarily targets the α7 nicotinic acetylcholine receptor (nAChR) and the GABA A receptor . These receptors play crucial roles in neurotransmission, with the nAChR involved in excitatory neurotransmission and the GABA A receptor in inhibitory neurotransmission .
Mode of Action
This compound acts as a positive allosteric modulator of the α7 nAChR . It enhances the receptor’s response to its natural ligand, acetylcholine, thereby increasing the flow of ions through the channel and enhancing neuronal excitability . On the GABA A receptor, this compound has concurrent potentiating and inhibitory effects . It potentiates the receptor’s response to GABA, increasing inhibitory neurotransmission, while also inhibiting the receptor’s activity .
Biochemical Pathways
The action of this compound on the α7 nAChR and GABA A receptor impacts several biochemical pathways. By modulating the activity of these receptors, this compound can influence neuronal excitability and neurotransmission, affecting processes such as pain perception and anxiety .
Result of Action
This compound has been shown to have antinociceptive (pain-relieving) activity in a mouse model of neuropathic pain . This effect is likely due to its modulation of the α7 nAChR and GABA A receptor, which are involved in pain perception . Additionally, it has been suggested to have anxiolytic-like activity, potentially due to its action on the α7 nAChR .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(p-tolyl)acrylamide typically involves a multi-step reaction pathway starting from aniline. The process begins with the reaction of aniline with acryloyl chloride in the presence of sodium hydroxide to form N-(prop-2-enoyl)aniline. This intermediate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-(p-tolyl)acrylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acrylamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acrylamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(p-tolyl)acrylamide is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the formation of polymers with specific properties, making it valuable in material science.
Biology and Medicine: In biological research, this compound has been studied for its potential as a modulator of neurotransmitter receptors. It primarily targets the α7 nicotinic acetylcholine receptor and the GABA A receptor, influencing neuronal excitability and neurotransmission.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- N-(4-methylphenyl)acrylamide
- N-(4-methylphenyl)prop-2-enamide
Comparison: Compared to other similar compounds, N-(p-tolyl)acrylamide is unique due to its specific interaction with neurotransmitter receptors. Its ability to modulate both excitatory and inhibitory neurotransmission sets it apart from other acrylamide derivatives.
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and interactions with neurotransmitter receptors make it a valuable subject of study in scientific research.
Properties
IUPAC Name |
N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-10(12)11-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXASKVINSMOTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60998873 |
Source


|
| Record name | N-(4-Methylphenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7766-36-1 |
Source


|
| Record name | p-Acrylotoluidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Methylphenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
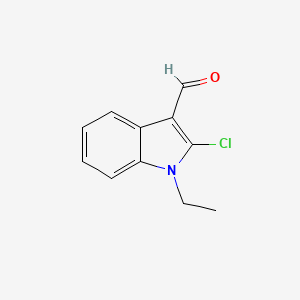

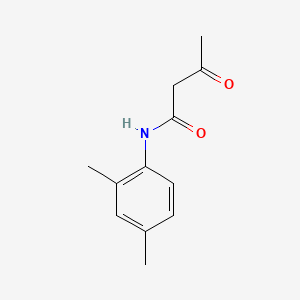
![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)
![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)


![1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B1296109.png)
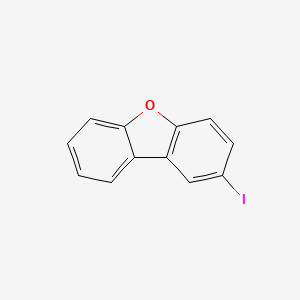
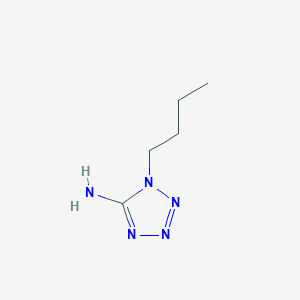
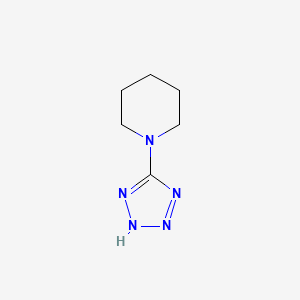
![methyl N-[1-(furan-2-yl)ethylideneamino]carbamate](/img/structure/B1296117.png)
